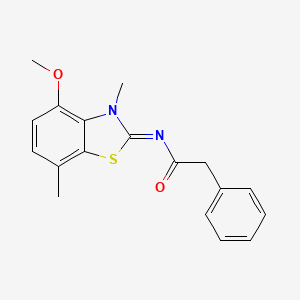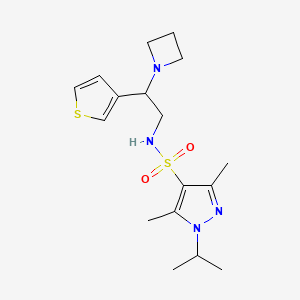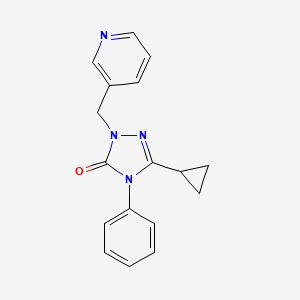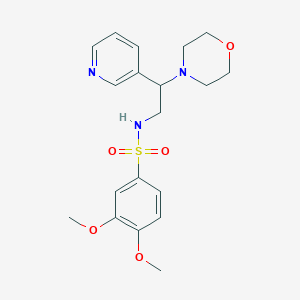![molecular formula C10H15ClN2O2 B2826843 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride CAS No. 1803561-67-2](/img/structure/B2826843.png)
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride is a chemical compound with the CAS Number: 1803561-67-2 . It has a molecular weight of 230.69 . The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H .
Molecular Structure Analysis
The InChI code for this compound provides information about its molecular structure. The code indicates that the compound has 10 carbon atoms (C10), 14 hydrogen atoms (H14), 2 nitrogen atoms (N2), and 2 oxygen atoms (O2). It also indicates the presence of a chloride ion (ClH) .Wissenschaftliche Forschungsanwendungen
Radioreceptor Assay Development
Cetamolol hydrochloride, a compound structurally related to 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride, has been the focus of a study developing a radioreceptor assay to measure serum drug levels. This assay utilizes cetamolol's ability to compete with [3H]-dihydroalprenolol for rat lung binding sites, highlighting the compound's utility as a beta-adrenoceptor antagonist with potential applications in clinical trials and pharmacokinetics studies (Stern, 1984).
Allosteric Modifiers of Hemoglobin
Research into the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents reveals the potential of structurally similar compounds to 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride. These compounds can serve as allosteric effectors of hemoglobin, indicating their relevance in areas requiring reversal of depleted oxygen supply, such as ischemia or stroke. This suggests possible biomedical applications in enhancing oxygen delivery or developing blood substitutes (Randad et al., 1991).
Synthesis and Chemical Transformations
The synthesis of chemically related compounds, such as 4-Choloro-2-hydroxyacetophenone from 3-aminophenol, showcases the versatility and potential of these compounds in chemical synthesis and transformations. This process involves steps like acetylation, methylation, and Fries rearrangement, hinting at the broader chemical utility and synthetic applicability of compounds within this chemical class (Teng Da-wei, 2011).
Environmental and Analytical Applications
Studies on haloacetamides and haloacetaldehydes formation from phenolic compounds during water treatment processes highlight the environmental significance of chemically related compounds. These findings underscore the role of phenolic structures, similar to 2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride, in forming byproducts with potential health impacts, thus informing water treatment and environmental health research (Chuang et al., 2015).
Enantioselective Analysis
Research on stereospecific derivatization and quantification of amphetamines and related compounds underscores the analytical chemistry applications of related chemical structures. This work involves chiral derivatizing agents for amino groups, highlighting the importance of such compounds in analytical methods for determining the enantiomeric composition of pharmaceuticals and other substances (Shin & Donike, 1996).
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-10(13)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYPONSPIQXWIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(aminomethyl)phenoxy]-N-methylacetamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Hydroxymethyl)phenoxy]ethanol](/img/structure/B2826760.png)
![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2826763.png)
![2-Methyl-4-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2826764.png)



![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)


![2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;piperazine](/img/no-structure.png)


